Cas no 135-79-5 (6-Isopropylquinoline)

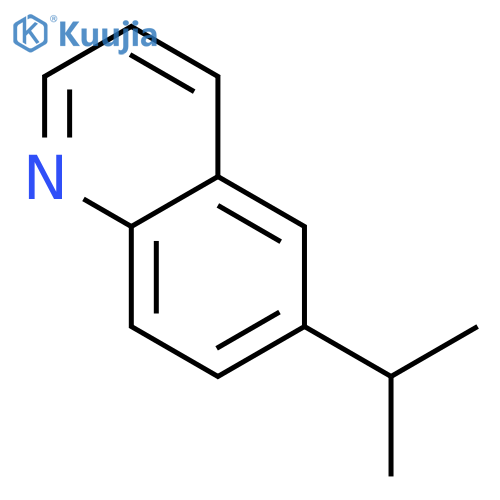

6-Isopropylquinoline structure

商品名:6-Isopropylquinoline

6-Isopropylquinoline 化学的及び物理的性質

名前と識別子

-

- 6-Isopropylquinoline

- Quinoline, 6-(1-methylethyl)-

- 6-(1-methylethyl)Quinoline

- ISOPROPYL QUINOLINE

- 6-propan-2-ylquinoline

- 6-(1-methylethyl)-quinolin

- 6-(1-methylethyl)-Quinoline

- 6-ISOPROPYLQUINOLINE 97+%

- 6-(propan-2-yl)quinoline

- 8GE3N8WV7Y

- NKCQEIXYLHACJC-UHFFFAOYSA-N

- 6-(Isopropyl)quinoline

- PubChem5907

- DSSTox_CID_27465

- DSSTox_RID_82365

- DSSTox_GSID_47465

- Quinoline,6-(1-methylethyl)-

- NKCQEIXYLHACJC-UHFFFAOYSA-

- 6-ISOPROPYLQUINOLINE, TECH

- Tox21_302711

-

- MDL: MFCD00047615

- インチ: 1S/C12H13N/c1-9(2)10-5-6-12-11(8-10)4-3-7-13-12/h3-9H,1-2H3

- InChIKey: NKCQEIXYLHACJC-UHFFFAOYSA-N

- ほほえんだ: N1=C([H])C([H])=C([H])C2=C1C([H])=C([H])C(=C2[H])C([H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 171.10489

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 12.9

じっけんとくせい

- 密度みつど: 1,02 g/cm3

- ふってん: 143°C/12mmHg

- 屈折率: 1.5880-1.5920

- PSA: 12.89

6-Isopropylquinoline セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H227-H315-H319

- 警告文: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501

- 危険カテゴリコード: 20/21/22

- セキュリティの説明: 23-36/37/39

- リスク用語:R20/21/22

- セキュリティ用語:S23-S36/37/39

6-Isopropylquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-36283-1.0g |

6-(propan-2-yl)quinoline |

135-79-5 | 95.0% | 1.0g |

$59.0 | 2025-03-21 | |

| Enamine | EN300-36283-5.0g |

6-(propan-2-yl)quinoline |

135-79-5 | 95.0% | 5.0g |

$150.0 | 2025-03-21 | |

| Apollo Scientific | OR912247-5g |

6-Isopropylquinoline |

135-79-5 | 95% | 5g |

£176.00 | 2025-02-21 | |

| Chemenu | CM142945-250mg |

6-Isopropylquinoline |

135-79-5 | 95% | 250mg |

$56 | 2023-02-18 | |

| Enamine | EN300-36283-10.0g |

6-(propan-2-yl)quinoline |

135-79-5 | 95.0% | 10.0g |

$189.0 | 2025-03-21 | |

| Chemenu | CM142945-1g |

6-Isopropylquinoline |

135-79-5 | 95% | 1g |

$138 | 2023-02-18 | |

| Alichem | A189006358-10g |

6-Isopropylquinoline |

135-79-5 | 95% | 10g |

$402.00 | 2022-04-03 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-357914A-5g |

6-isopropylquinoline, |

135-79-5 | 5g |

¥1805.00 | 2023-09-05 | ||

| Ambeed | A614189-5g |

6-Isopropylquinoline |

135-79-5 | 99.5% | 5g |

$90.0 | 2024-04-24 | |

| 1PlusChem | 1P003NPR-5g |

6-Isopropylquinoline |

135-79-5 | >98.0%(GC) | 5g |

$26.00 | 2025-02-20 |

6-Isopropylquinoline 関連文献

-

1. Rhodium(I) complexes of 8-methyl-, 8-ethyl-, and 8-isopropyl-quinolines and related 2-substituted derivativesAntony J. Deeming,Ian P. Rothwell J. Chem. Soc. Dalton Trans. 1980 1259

-

2. Action of grignard reagents and dialkylcadmiums on alkylquinolinium and alkylisoquinolinium salts. A relation between the basic strength of anions and their orientation in nuclear substitution reactionsWilliam Bradley,Stanley Jeffrey J. Chem. Soc. 1954 2770

-

Hanen Saggadi,Denis Luart,Nicolas Thiebault,Isabelle Polaert,Lionel Estel,C. Len RSC Adv. 2014 4 21456

-

4. Co-ordination chemistry of 8-methyl-, 8-ethyl-, and 8-isopropylquinoline-2-carboxaldehyde-N-methylimine with palladium, rhodium, and iridium. Crystal and molecular structure of (η-allyl)(8-isopropylquinoline-2-carboxaldehyde-N-methylimine-NN′)palladium(II) perchlorateAntony J. Deeming,Ian P. Rothwell,Michael B. Hursthouse,K. M. Abdul Malik J. Chem. Soc. Dalton Trans. 1979 1899

-

Basudev Sahoo,Carsten Kreyenschulte,Giovanni Agostini,Henrik Lund,Stephan Bachmann,Michelangelo Scalone,Kathrin Junge,Matthias Beller Chem. Sci. 2018 9 8134

135-79-5 (6-Isopropylquinoline) 関連製品

- 68141-26-4(Quinoline,6-(2-methylpropyl)-)

- 22401-74-7(3-(tert-Butyl)-9H-carbazole)

- 19655-60-8(Quinoline, 6-ethyl-)

- 65442-31-1(Quinoline,6-(1-methylpropyl)-)

- 32996-24-0(6-Isopropyl indole)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:135-79-5)6-Isopropylquinoline, ≥ 97.0%

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:135-79-5)6-异丙基喹啉

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ